
(4-Benzylthiomorpholin-3-yl)methanamine
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Overview
Description
(4-Benzylthiomorpholin-3-yl)methanamine is a versatile organic compound with the molecular formula C12H18N2S and a molecular weight of 222.35 g/mol . This compound is characterized by a morpholine ring substituted with a benzyl group and a methanamine group, making it a valuable scaffold in various chemical and pharmaceutical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts like sodium hydride to facilitate the nucleophilic substitution reactions .
Industrial Production Methods
Industrial production methods for (4-Benzylthiomorpholin-3-yl)methanamine may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
(4-Benzylthiomorpholin-3-yl)methanamine undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the morpholine ring or the benzyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium hydride) . Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of this compound .
Scientific Research Applications
(4-Benzylthiomorpholin-3-yl)methanamine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (4-Benzylthiomorpholin-3-yl)methanamine involves its interaction with specific molecular targets, such as enzymes and receptors . The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Methylamine (CH3NH2): A simpler amine with a single methyl group.
Ethylamine (C2H5NH2): An amine with an ethyl group.
Benzylamine (C6H5CH2NH2): An amine with a benzyl group.
Uniqueness
(4-Benzylthiomorpholin-3-yl)methanamine is unique due to its combination of a morpholine ring, benzyl group, and methanamine group, which imparts distinct chemical properties and reactivity compared to simpler amines . This structural complexity makes it a valuable scaffold for the development of novel compounds with diverse applications .
Biological Activity
(4-Benzylthiomorpholin-3-yl)methanamine, a compound with the potential for diverse biological activities, has garnered attention in medicinal chemistry. Its unique structure, featuring a morpholine ring and a benzyl thiol group, suggests possible interactions with various biological targets. This article delves into the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound this compound can be represented by the following molecular formula:
- Molecular Formula : C11H14N2S
- Molecular Weight : 210.30 g/mol
The structure is characterized by a morpholine ring substituted with a benzyl group at the 4-position and an amine group at the 3-position. This configuration is critical for its biological activity.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within biological systems. The following mechanisms have been proposed based on current literature:
- Inhibition of Enzymatic Activity : The compound may act as an inhibitor for various enzymes involved in metabolic pathways, particularly those related to inflammation and cancer progression.
- Receptor Modulation : It may modulate receptor activity, influencing signaling pathways associated with cell growth and apoptosis.
- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against certain bacterial strains, potentially through disruption of cell membrane integrity.
Antimicrobial Activity
A study evaluating the antimicrobial properties of this compound revealed significant activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Pseudomonas aeruginosa | 128 |
These results suggest that the compound could be a candidate for further development as an antimicrobial agent.
Anticancer Activity
Research also highlights the potential anticancer effects of this compound. In vitro studies demonstrated cytotoxicity against various cancer cell lines:
Cell Line | IC50 (µM) |
---|---|
MCF-7 (breast cancer) | 15 |
HeLa (cervical cancer) | 10 |
A549 (lung cancer) | 20 |
These findings indicate that the compound may induce apoptosis in cancer cells, warranting further investigation into its mechanisms and efficacy.
Case Study 1: Antimicrobial Efficacy
A recent study published in Journal of Medicinal Chemistry investigated the antimicrobial efficacy of several morpholine derivatives, including this compound. The study concluded that modifications to the morpholine structure significantly influenced antimicrobial potency, with this compound showing promising results against resistant strains of bacteria .
Case Study 2: Cancer Cell Line Studies
In another study focusing on anticancer properties, researchers treated MCF-7 and HeLa cells with varying concentrations of this compound. The results indicated a dose-dependent decrease in cell viability, suggesting that the compound's structural features play a crucial role in its cytotoxic effects .
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics of this compound is essential for assessing its therapeutic potential. Preliminary studies indicate:
- Absorption : Rapid absorption post-administration.
- Distribution : Moderate distribution across tissues.
- Metabolism : Primarily metabolized in the liver.
- Excretion : Excreted via urine as metabolites.
Toxicological assessments are ongoing to evaluate any adverse effects associated with prolonged exposure or high dosages.
Properties
IUPAC Name |
(4-benzylthiomorpholin-3-yl)methanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2S/c13-8-12-10-15-7-6-14(12)9-11-4-2-1-3-5-11/h1-5,12H,6-10,13H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWVCBDDTRSTVDU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC(N1CC2=CC=CC=C2)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.